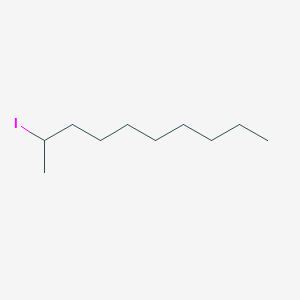

2-Iododecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64154-08-1 |

|---|---|

Molecular Formula |

C10H21I |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

2-iododecane |

InChI |

InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |

InChI Key |

HESWECJVRHEYKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-iododecane. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and comparative information from its structural isomer, 1-iododecane (B1670042), to offer a thorough understanding for research and drug development applications.

Chemical Properties and Identification

This compound is a secondary alkyl iodide characterized by an iodine atom attached to the second carbon of a ten-carbon chain. Its chemical identity is established by its molecular formula, weight, and various chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁I | [PubChem][1] |

| Molecular Weight | 268.18 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 64154-08-1 | [PubChem][1] |

| SMILES | CCCCCCCCC(C)I | [PubChem][1] |

| InChI | InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 | [PubChem][1] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various experimental setups. As noted, specific experimental data for this compound is scarce; therefore, computed values and data for 1-iododecane are included for reference.

| Property | This compound (Value) | 1-Iododecane (for comparison) | Source (this compound) | Source (1-Iododecane) |

| Boiling Point | n/a | 285.6 °C (at 760 mmHg) | [ChemSrc][2] | [PubChem][3] |

| Melting Point | n/a | -15.5 °C | [ChemSrc][2] | [PubChem][3] |

| Density | n/a | 1.25 g/cm³ | [ChemSrc][2] | [PubChem][3] |

| Vapor Pressure | Not available | 0.01 mmHg | [PubChem][3] | |

| Solubility | Insoluble in water | Insoluble in water | Assumed | [PubChem][3] |

| XLogP3 | 6.1 | 6.3 | [PubChem][1] | [PubChem][3] |

Reactivity and Stability

As a secondary iodoalkane, this compound's reactivity is primarily dictated by the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the haloalkanes.[4][5] The reactivity of halogenoalkanes is influenced by the strength of the carbon-halogen bond, with the C-I bond being the weakest and thus most easily broken.[4]

This compound is expected to participate in nucleophilic substitution reactions, likely through a mechanism that is a hybrid of SN1 and SN2 pathways, a common characteristic of secondary haloalkanes.[6] Steric hindrance from the alkyl chain and the potential for carbocation stabilization at the secondary carbon are competing factors that influence the reaction mechanism.[7] Common nucleophilic substitution reactions for iodoalkanes include reactions with hydroxides, cyanides, and ammonia (B1221849) to form alcohols, nitriles, and amines, respectively.

In terms of stability, this compound is a stable compound under standard conditions. However, like many iodoalkanes, it may be sensitive to light and should be stored accordingly.

Experimental Protocols

Synthesis of this compound from 2-Decanol (B1670014)

A common and effective method for the synthesis of this compound is the iodination of its corresponding alcohol, 2-decanol, using iodine and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). This method is adapted from a general procedure for the synthesis of iodoalkanes from alcohols.[8]

Materials:

-

2-Decanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The mixture will become a dark brown solution. Stir at room temperature for 20 minutes to allow for the formation of the triphenylphosphine-iodine adduct.

-

Addition of Alcohol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-decanol spot.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The color of the solution will fade.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by brine. Extract the aqueous layers with dichloromethane.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C10H21I | CID 12659962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Iododecane | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Iododecane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iododecane, a versatile alkyl iodide intermediate crucial in organic synthesis and of significant interest in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a standard experimental protocol for its synthesis, and its application in forming key chemical bonds, visualized through a logical workflow diagram.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64154-08-1[1] |

| Molecular Formula | C₁₀H₂₁I |

| Molecular Weight | 268.18 g/mol [1] |

| Canonical SMILES | CCCCCCCCC(C)I |

| InChI | InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3[1] |

| InChIKey | HESWECJVRHEYKY-UHFFFAOYSA-N |

Physicochemical and Safety Data

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 235.6 °C (Predicted) | - |

| Density | 1.2±0.1 g/cm³ (Predicted) | - |

| Refractive Index | 1.482 (Predicted) | - |

| Flash Point | 96.3±12.5 °C (Predicted) | - |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, dichloromethane (B109758). | - |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364, P403+P233, P501 |

Experimental Protocol: Synthesis of this compound from 2-Decanol (B1670014)

This section details a robust and widely applicable method for the synthesis of this compound from its corresponding alcohol, 2-decanol, using triphenylphosphine (B44618) and iodine. This reaction proceeds via a phosphonium (B103445) iodide intermediate, followed by an Sₙ2 displacement by the iodide ion.

Materials:

-

2-Decanol (1.0 equivalent)

-

Triphenylphosphine (PPh₃) (1.2 equivalents)

-

Iodine (I₂) (1.2 equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Triphenylphosphine-Iodine Adduct: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic, and the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the triphenylphosphine-iodine adduct.

-

Addition of Alcohol: Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture using a dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution will disappear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal and Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Application in Organic Synthesis: Williamson Ether Synthesis

This compound is a valuable substrate in a variety of organic transformations, including nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where this compound can react with an alkoxide to form an ether. This reaction is particularly useful for creating asymmetrical ethers.

The diagram below illustrates the logical workflow for the synthesis of an ether using this compound as the electrophile.

This technical guide provides foundational information for the safe and effective use of this compound in a research and development setting. Its versatile reactivity makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science.

References

Synthesis of 2-Iododecane from 2-decanol

An In-depth Technical Guide to the Synthesis of 2-Iododecane from 2-Decanol (B1670014)

This technical guide provides a comprehensive overview of a reliable and widely used method for the synthesis of this compound from 2-decanol. The intended audience for this document includes researchers, scientists, and professionals involved in organic synthesis and drug development. This guide details the necessary physicochemical data, a step-by-step experimental protocol, and a summary of quantitative data.

Physicochemical Data

A summary of the key physicochemical properties of the reactant, 2-decanol, and the product, this compound, is presented below for easy reference and comparison.

| Property | 2-Decanol | This compound |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₁I |

| Molecular Weight | 158.28 g/mol [1] | 268.18 g/mol [2][3] |

| CAS Number | 1120-06-5[4][5] | 64154-08-1[3] |

| Boiling Point | 211 °C (lit.)[4][6] | Not available (n/a)[2] |

| Melting Point | -6 to -4 °C (lit.)[6] | Not available (n/a)[2] |

| Density | 0.827 g/mL at 25 °C (lit.)[5][6] | Not available (n/a)[2] |

| Appearance | Colorless to pale yellow clear liquid (est.)[5] | - |

Synthesis of this compound from 2-Decanol

The conversion of 2-decanol to this compound is effectively achieved through an iodination reaction. A common and mild method for this transformation involves the use of iodine and triphenylphosphine (B44618).[7] This reaction proceeds via a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.[7]

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol and has been adapted for the synthesis of this compound.

Materials:

-

2-Decanol (C₁₀H₂₂O)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

-

Addition of Iodine: To the stirred solution, add iodine portion-wise. The addition is exothermic, and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.[7]

-

Addition of Alcohol: Dissolve 2-decanol in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.[7]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.[7]

-

Washing: Wash the combined organic layers with brine.[7]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described experimental protocol, assuming the reaction is performed on a 10 mmol scale of 2-decanol.

| Parameter | Value |

| 2-Decanol | 1.58 g (10 mmol, 1.0 eq) |

| Triphenylphosphine | 3.93 g (15 mmol, 1.5 eq) |

| Iodine | 3.81 g (15 mmol, 1.5 eq) |

| Anhydrous Dichloromethane | 50 mL |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Expected Yield | 80-95% (based on typical yields for this reaction) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 2-decanol.

Caption: Workflow for the synthesis of this compound.

References

- 1. (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C10H21I | CID 12659962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-decanol, 1120-06-5 [thegoodscentscompany.com]

- 6. 2-DECANOL | 1120-06-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

A Technical Guide to 2-Iododecane: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Iododecane, along with detailed experimental protocols for its synthesis and its application in various organic transformations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Properties of this compound

This compound is a secondary alkyl iodide characterized by a ten-carbon aliphatic chain with an iodine atom attached to the second carbon. Its chemical formula is C10H21I.[1][2][3] The presence of the iodine atom makes it a versatile intermediate in organic synthesis, primarily due to the C-I bond's susceptibility to nucleophilic substitution and its ability to participate in the formation of organometallic reagents.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C10H21I | [1][2][3] |

| Molecular Weight | 268.18 g/mol | [2][4] |

| CAS Number | 64154-08-1 | [1] |

| Appearance | Liquid | - |

| Boiling Point | 132 °C at 2.0 kPa | - |

| Density | 1.26 g/cm³ | - |

| IUPAC Name | This compound | [1][2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the iodination of the corresponding alcohol, 2-decanol (B1670014). The use of triphenylphosphine (B44618) and iodine provides a mild and efficient route to the desired alkyl iodide.

Experimental Protocol: Iodination of 2-Decanol

Materials:

-

2-Decanol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Anhydrous Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

To the stirred solution, add iodine (1.2 equivalents) portion-wise. The reaction is exothermic, and the solution will turn dark brown. Stir for 15-20 minutes to form the triphenylphosphine-iodine adduct.

-

Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine, at which point the brown color will dissipate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent, such as hexanes, to yield pure this compound.

Key Reactions of this compound

This compound is a valuable precursor for a variety of functionalized decane (B31447) derivatives, which have potential applications in drug development and as probes for biological signaling pathways.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to cleavage by nucleophiles, allowing for the introduction of various functional groups.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN3)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium azide (2.0 equivalents).

-

Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 2-azidodecane.

Grignard Reagent Formation and Reaction

This compound can be converted into a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

An aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction should begin spontaneously, evidenced by gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent in an ice bath and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over an anhydrous salt, and concentrate to obtain the crude secondary alcohol, which can be purified by column chromatography.

References

Stability and storage conditions for 2-Iododecane

An In-depth Technical Guide on the Stability and Storage Conditions for 2-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, general chemical knowledge of alkyl halides, and studies on analogous iodoalkanes to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₂₁I |

| Molecular Weight | 268.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 124 °C at 15 mmHg |

| Density | ~1.25 g/cm³ |

| Sensitivity | Light-sensitive |

| Incompatible Materials | Strong oxidizing agents, strong bases |

Stability Profile

This compound, like other secondary iodoalkanes, is susceptible to degradation through several pathways. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the alkyl halides.[1][2][3]

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly UV radiation, can initiate the photochemical decomposition of this compound. This occurs through the homolytic cleavage of the C-I bond, leading to the formation of free radicals.[4] These radicals can then participate in chain reactions, resulting in a variety of degradation products.

-

Temperature: Elevated temperatures accelerate the rate of all degradation reactions. Storing this compound at low temperatures is crucial for long-term stability.[4]

-

Oxygen: The presence of oxygen can promote oxidative degradation pathways, especially in the presence of light or heat.

-

Moisture: Water can act as a nucleophile, leading to the hydrolysis of this compound to form 2-decanol (B1670014) and hydrogen iodide. This reaction can proceed through both SN1 and SN2 mechanisms for a secondary alkyl halide.[5][6][7][8]

-

pH: The presence of bases can promote elimination reactions (E2 mechanism), leading to the formation of decene isomers.[9] Acidic conditions, which can be generated by hydrolysis, may catalyze other degradation pathways.

Degradation Pathways

The primary degradation pathways for this compound are photochemical decomposition, hydrolysis, and elimination.

Figure 1. Key degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and best practices for handling alkyl halides.[10][11]

| Parameter | Recommendation |

| Temperature | Store in a refrigerator at 2-8°C for long-term storage. |

| Light | Store in an amber, light-resistant container and in a dark location. |

| Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. |

| Stabilizers | The addition of a small piece of copper is a common practice to stabilize iodoalkanes by scavenging iodine radicals. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve monitoring its purity over time under various storage conditions (e.g., ICH stability zones).[12] The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

General Experimental Workflow

Figure 2. General workflow for a stability study of this compound.

GC-MS Method for Purity and Degradant Analysis

Objective: To separate and quantify this compound and identify potential volatile degradation products.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

At each time point of the stability study, dilute an aliquot of the stored sample to a suitable concentration for GC-MS analysis.

GC-MS Parameters (Example):

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: 5 minutes at 280°C |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Mass Range | m/z 40-400 |

Data Analysis:

-

Monitor the peak area of the this compound peak over time to determine the rate of degradation.

-

Identify new peaks that appear in the chromatogram by comparing their mass spectra to libraries (e.g., NIST) to identify potential degradation products like 2-decanol and decene isomers.

¹H NMR Spectroscopy for Monitoring Stability

Objective: To monitor the structural integrity of this compound and detect the formation of non-volatile degradation products.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

At each time point, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another stable compound with a distinct signal).

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

Data Analysis:

-

Integrate the characteristic signals of this compound (e.g., the methine proton at the C-2 position) and the internal standard.

-

Calculate the purity of this compound at each time point by comparing the relative integrals.

-

Look for the appearance of new signals that may correspond to degradation products. For example, the appearance of signals corresponding to the protons on the carbon bearing the hydroxyl group in 2-decanol or vinylic protons in decene isomers.

Conclusion

While this compound is a valuable reagent, its inherent instability, particularly its sensitivity to light, necessitates careful handling and storage. By adhering to the recommended storage conditions of a cool, dark, and inert environment, its shelf-life can be maximized. For applications requiring high purity, it is recommended to assess the purity of this compound prior to use, especially if it has been stored for an extended period. The experimental protocols outlined in this guide provide a framework for conducting stability studies to establish a definitive shelf-life under specific storage conditions.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. explain order of stability of 1,2and 3 degree alkyl halide - askIITians [askiitians.com]

- 3. savemyexams.com [savemyexams.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. praxilabs.com [praxilabs.com]

- 8. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. erpublication.org [erpublication.org]

- 11. epa.gov [epa.gov]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Safe Handling of 2-Iododecane

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and disposal of 2-Iododecane, based on the properties of 1-Iododecane.

Core Quantitative Data

The following tables summarize the key quantitative data for 1-Iododecane, which should be considered indicative for this compound.

Physical and Chemical Properties of 1-Iododecane

| Property | Value | Source |

| Molecular Formula | C10H21I | [1][2] |

| Molecular Weight | 268.18 g/mol | |

| Appearance | Colorless or yellow liquid | [1] |

| Boiling Point | 132 °C at 15 mmHg | [3] |

| Melting Point | Not available in provided search results | |

| Density | 1.257 g/mL at 25 °C | [3] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [1] |

| Vapor Density | >5 (vs air) | |

| Refractive Index | n20/D 1.485 | [3] |

| Solubility | Immiscible with water | [3] |

Toxicological and Hazard Data of 1-Iododecane

| Hazard Classification | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][5] |

| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical and toxicological properties are not explicitly stated in the safety data sheets. However, standardized methods are typically employed for such evaluations.

Determination of Physical Properties:

-

Boiling Point: The boiling point is likely determined using a standard method such as distillation under reduced pressure, as indicated by the pressure at which the boiling point was measured (15 mmHg).

-

Density: Density is typically measured using a pycnometer or a digital density meter at a specified temperature (25 °C).

-

Vapor Pressure: Vapor pressure can be determined using a variety of methods, including the static or dynamic method, or through calculation based on boiling point data.

-

Refractive Index: The refractive index is measured using a refractometer at a specific temperature (20 °C) and wavelength (the D-line of the sodium spectrum).

Toxicological Data Generation:

-

Skin and Eye Irritation: These studies are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD 404 (Acute Dermal Irritation/Corrosion) and OECD 405 (Acute Eye Irritation/Corrosion), often using in vitro or in vivo models.

-

Specific Target Organ Toxicity: This is assessed based on evidence from animal studies or human exposure, in line with GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.

Mandatory Visualizations

Safe Handling Workflow for Iododecanes

The following diagram illustrates a logical workflow for the safe handling of iododecanes in a laboratory setting, from procurement to disposal.

Caption: A logical workflow for the safe handling of iododecanes.

Safety and Handling Recommendations

Based on the data for 1-Iododecane, the following precautions should be taken when handling this compound:

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Protect from light, as iodo-compounds can be light-sensitive.[4]

-

Incompatible with strong oxidizing agents and strong bases.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Procedures:

-

Spills: In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[5]

References

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2-Iododecane

This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-iododecane. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of spectroscopy and data from analogous iodoalkanes.

Predicted ¹H NMR Data for this compound

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The proton attached to the carbon bearing the iodine atom is expected to be the most downfield-shifted proton (excluding the terminal methyl group at the other end of the chain) due to the deshielding effect of the electronegative iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2 | ~ 4.1 - 4.3 | Sextet | 1H | -CH(I)- |

| 1 | ~ 1.8 - 1.9 | Doublet | 3H | -CH(I)CH₃ |

| 3 | ~ 1.7 - 1.8 | Multiplet | 2H | -CH(I)CH₂ - |

| 4-9 | ~ 1.2 - 1.4 | Broad Multiplet | 12H | -(CH₂ )₆- |

| 10 | ~ 0.8 - 0.9 | Triplet | 3H | -CH₃ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data for this compound

The carbon-13 NMR spectrum will show signals for each of the ten unique carbon atoms in this compound. The carbon directly bonded to the iodine atom (C2) is expected to have a significantly lower chemical shift compared to its corresponding alkane due to the "heavy atom effect" of iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 27 |

| C2 | ~ 30 |

| C3 | ~ 42 |

| C4 | ~ 32 |

| C5 | ~ 29 |

| C6 | ~ 29.5 |

| C7 | ~ 29.3 |

| C8 | ~ 29.1 |

| C9 | ~ 22.7 |

| C10 | ~ 14.1 |

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data for this compound

The mass spectrum of this compound, likely acquired using Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The carbon-iodine bond is the weakest bond in the molecule and is prone to cleavage.

Table 3: Predicted m/z Values and Assignments for Major Fragments of this compound

| m/z | Assignment | Description |

| 282 | [C₁₀H₂₁I]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₀H₂₁]⁺ | Loss of Iodine radical (∙I) |

| 127 | [I]⁺ | Iodine cation |

| 43 | [C₃H₇]⁺ | Propyl cation (base peak) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (NS) to a minimum of 8, and the number of dummy scans (DS) to 2 or 4.

-

Acquire the spectrum.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integrate the signals and pick the peaks.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the number of scans to a minimum of 1024 to achieve a good signal-to-noise ratio, due to the low natural abundance of ¹³C.

-

Acquire the spectrum.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Pick the peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Helium carrier gas (high purity).

-

Hexane (B92381) (GC grade).

-

This compound sample.

-

Autosampler vials with inserts.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in hexane (e.g., 100 µg/mL).

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and assign major fragment ions.

-

Logical Relationships and Visualization

The structure of a molecule directly dictates its spectroscopic output. The following diagram illustrates the relationship between the chemical structure of this compound and its predicted primary mass fragmentation and key NMR signals.

Caption: Correlation of this compound structure with its predicted spectral data.

Commercial Suppliers and Technical Guide for 2-Iododecane in Research

For researchers, scientists, and drug development professionals, sourcing specific chemical reagents is a foundational step in the experimental process. This technical guide provides a comprehensive overview of 2-Iododecane (CAS No. 64154-08-1), including information on its commercial suppliers, physicochemical properties, and key applications in organic synthesis. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes representative protocols for analogous secondary iodoalkanes to provide a practical framework for its use in research.

Commercial Availability

Identifying direct commercial suppliers for this compound can be challenging, as it is a less common isomer compared to 1-Iododecane. However, several chemical suppliers list this compound in their catalogs, often available upon request or as part of their synthesis services. Researchers are advised to inquire directly with these companies for availability, purity specifications, and pricing.

Potential Commercial Suppliers:

| Supplier | Website (General) | Notes |

| BLD Pharm | --INVALID-LINK-- | Lists this compound (CAS 64154-08-1) in their product index.[1][2][3] |

| JHECHEM CO LTD | --INVALID-LINK-- | Listed as a supplier of this compound.[4][5][6] |

| Letopharm Limited | --INVALID-LINK-- | Lists "Decane, 2-iodo-" with CAS number 64154-08-1. |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are computed and may vary slightly from experimental data.[7]

| Property | Value |

| Molecular Formula | C₁₀H₂₁I |

| Molecular Weight | 268.18 g/mol [7] |

| CAS Number | 64154-08-1[7] |

| Appearance | Expected to be a liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| XLogP3-AA | 6.1 |

Synthesis of this compound

For research purposes where commercial availability is limited, this compound can be synthesized in the laboratory. A common and effective method is the iodination of the corresponding secondary alcohol, 2-decanol (B1670014).

Representative Synthesis Protocol: Iodination of a Secondary Alcohol

This protocol describes a general method for the conversion of a secondary alcohol to a secondary iodoalkane using triphenylphosphine (B44618) and iodine. This method is widely applicable and can be adapted for the synthesis of this compound from 2-decanol.[8]

Reaction Scheme:

Synthesis of this compound from 2-Decanol.

Materials:

-

2-Decanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

To the stirred solution, add iodine (1.2 equivalents) portion-wise. The solution will turn dark brown.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using hexanes as the eluent) to obtain pure this compound.[8]

Experimental Protocols for Key Reactions

As a secondary iodoalkane, this compound is a versatile substrate for various organic transformations, particularly nucleophilic substitution and Grignard reactions.

Nucleophilic Substitution Reactions

Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions, with the preferred pathway depending on the nucleophile, solvent, and reaction conditions.[9][10]

General Workflow for Nucleophilic Substitution:

General workflow for nucleophilic substitution.

Representative Protocol (Sₙ2 Conditions):

This protocol describes a typical Sₙ2 reaction using sodium iodide in acetone, a common method for comparative reactivity studies of alkyl halides.[9][10]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Test tubes

Procedure:

-

Prepare a solution of sodium iodide in anhydrous acetone (e.g., 1 M).

-

In a clean, dry test tube, add a specific amount of this compound.

-

Add the sodium iodide/acetone solution to the test tube.

-

Observe the formation of a precipitate (sodium iodide is soluble in acetone, while the resulting sodium salt of the leaving group may not be).

-

The rate of precipitate formation can be used to qualitatively assess the reactivity. For quantitative studies, aliquots can be taken over time and analyzed by techniques like GC or HPLC.[11]

Grignard Reaction

The formation of a Grignard reagent from this compound allows for the creation of new carbon-carbon bonds by reaction with various electrophiles.[12][13][14]

General Workflow for Grignard Reaction:

General workflow for a Grignard reaction.

Representative Protocol:

This protocol outlines the formation of a Grignard reagent from a secondary iodoalkane and its subsequent reaction with an aldehyde.[15]

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

An electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. A small crystal of iodine can be added to activate the magnesium.

-

Add a solution of this compound in anhydrous ether dropwise to initiate the reaction. The formation of the Grignard reagent is often indicated by a change in the appearance of the solution and gentle refluxing.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with ether.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.[15]

Spectroscopic Characterization (Predicted)

NMR Spectroscopy

-

¹H NMR: The proton on the carbon bearing the iodine atom (C2) would be expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the iodine. The terminal methyl group (C1) would likely be a doublet, and the other methyl group (C10) a triplet. The methylene (B1212753) protons would appear as complex multiplets in the upfield region.

-

¹³C NMR: The carbon atom attached to the iodine (C2) would be shifted significantly upfield compared to the other carbons in the chain, typically appearing in the 20-40 ppm range. The other carbon signals would be found in the typical alkane region.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern would likely be dominated by the loss of an iodine atom (M - 127), resulting in a prominent peak at m/z 141.[16][17][18] Further fragmentation of the alkyl chain would lead to a series of peaks separated by 14 mass units (CH₂).[19]

Predicted Fragmentation Pathway:

Predicted fragmentation of this compound.

Applications in Drug Development and Research

Alkyl iodides, including this compound, are valuable intermediates in medicinal chemistry and drug discovery. The introduction of a lipophilic decyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The iodo-group serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.[20] As a secondary iodide, this compound offers a different reactivity profile compared to its primary isomer, which can be exploited in the design of novel synthetic routes.

References

- 1. 18589-27-0|2-Iodohexane|BLD Pharm [bldpharm.com]

- 2. 31294-96-9|2-Iodo-4-methylpentane|BLD Pharm [bldpharm.com]

- 3. 2050-77-3|1-Iododecane|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Hangzhou J & H Chemical Co., Ltd. --Cyclohexylbenzene|3-Methyl-2-butenal|D-Plenylglycinol|Vildagliptin [jhechem.com]

- 7. This compound | C10H21I | CID 12659962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. amherst.edu [amherst.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. adichemistry.com [adichemistry.com]

- 14. leah4sci.com [leah4sci.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

Light Sensitivity and Decomposition of 2-Iododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical lability of 2-iododecane, a compound of interest in various synthetic and pharmaceutical applications. Due to its sensitivity to light, understanding the decomposition pathways and kinetics is critical for its proper handling, storage, and use in experimental and manufacturing settings. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established principles of alkyl iodide photochemistry to provide a robust framework for researchers.

Introduction to the Photochemical Instability of this compound

This compound, like other alkyl iodides, is susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. The energy from absorbed photons can induce the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This initial photochemical event triggers a cascade of chemical reactions, leading to the formation of various degradation products and a noticeable discoloration of the material.

The primary indicator of this compound decomposition is the development of a yellow to brown color, which is attributable to the formation of elemental iodine (I₂).[1] The presence of these degradation products can have significant implications for chemical reactions, leading to inconsistent yields, the formation of unwanted byproducts, and interference with catalytic processes.[1] Therefore, stringent exclusion of light is paramount during the storage and handling of this compound.[1]

Physicochemical Properties of Iododecanes

A summary of key physicochemical properties for 1-iododecane (B1670042) and this compound is presented in Table 1. This data is essential for understanding the behavior of these compounds in various experimental setups.

| Property | 1-Iododecane | This compound |

| Molecular Formula | C₁₀H₂₁I | C₁₀H₂₁I |

| Molecular Weight | 268.18 g/mol | 268.18 g/mol |

| CAS Number | 2050-77-3 | 64154-08-1 |

| Appearance | Colorless to yellow liquid | - |

| Boiling Point | 273-275 °C | - |

| Density | 1.25 g/cm³ | - |

Data for 1-iododecane sourced from PubChem CID 16314. Data for this compound sourced from PubChem CID 12659962.[2]

Photodecomposition Pathway

The photodecomposition of this compound is initiated by the absorption of a photon, leading to the homolytic cleavage of the C-I bond. This primary process generates a 2-decyl radical and an iodine atom.

Primary Photochemical Step:

C₁₀H₂₁I (this compound) + hν → C₁₀H₂₁• (2-decyl radical) + I• (iodine atom)

Following this initiation, the resulting radical species can undergo several secondary reactions, as depicted in the signaling pathway below.

Figure 1: General photodecomposition pathway of this compound.

The secondary reactions include:

-

Dimerization of Iodine Atoms: Two iodine atoms can combine to form molecular iodine (I₂), which is responsible for the characteristic yellow-brown color of degraded samples.

-

Hydrogen Abstraction: The 2-decyl radical can abstract a hydrogen atom from a solvent molecule or another this compound molecule to form decane.

-

Radical Dimerization: Two 2-decyl radicals can combine to form a C₂₀H₄₂ dimer.

Quantitative Aspects of Photodecomposition

Table 2: Illustrative Quantum Yields for Alkyl Iodide Photolysis

| Alkyl Iodide | Wavelength (nm) | Quantum Yield (Φ) for I₂ formation | Reference |

| Methyl Iodide | 253.7 | 0.26 | General Photochemistry |

| Ethyl Iodide | 253.7 | 0.40 | General Photochemistry |

| Isopropyl Iodide | 313.0 | ~0.58 (for radical formation) | [3] |

Note: The quantum yields presented are for illustrative purposes and may not be directly representative of this compound. The value for isopropyl iodide represents the efficiency of radical formation, which is a precursor to I₂ formation.

Experimental Protocols

Monitoring Photodecomposition

The decomposition of this compound can be monitored using several analytical techniques:

-

UV-Vis Spectroscopy: The formation of I₂ can be monitored by the increase in absorbance in the visible region of the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the various decomposition products, such as decane and dimeric species.

-

¹H NMR Spectroscopy: The disappearance of the signal corresponding to the proton on the carbon bearing the iodine atom in this compound can be monitored over time.

Determination of Quantum Yield

A general workflow for determining the quantum yield of this compound photolysis is outlined below. This procedure typically involves the use of a chemical actinometer, which is a compound with a known quantum yield that is used to measure the photon flux of the light source.

Figure 2: Workflow for quantum yield determination.

Detailed Steps:

-

Actinometer Calibration:

-

Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate).

-

Irradiate the actinometer solution with the light source to be used for the this compound experiment for a known period.

-

Analyze the change in the actinometer solution (e.g., formation of Fe²⁺, measured by UV-Vis spectroscopy after complexation with 1,10-phenanthroline).

-

Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer.

-

-

Sample Photolysis:

-

Prepare a solution of this compound in a suitable, transparent solvent.

-

Irradiate the solution under the same conditions as the actinometer.

-

At regular time intervals, withdraw aliquots and analyze them to determine the concentration of remaining this compound or the formation of a specific decomposition product.

-

-

Quantum Yield Calculation:

-

From the data collected in the sample photolysis, determine the rate of decomposition of this compound.

-

The quantum yield (Φ) is then calculated using the following equation:

Φ = (Rate of decomposition of this compound) / (Photon flux)

-

Storage and Handling Recommendations

Given the light sensitivity of this compound, the following precautions are mandatory to ensure its stability and purity:

-

Storage: Store in amber glass bottles or containers completely wrapped in aluminum foil to exclude all light.[1] The container should be tightly sealed and stored in a cool, dark, and well-ventilated area.

-

Handling: All manipulations of this compound should be performed in a laboratory with minimal light exposure. The use of yellow or red safety lighting can minimize exposure to UV and blue light. When weighing or transferring the compound, work quickly and shield the material from direct light.

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to prevent potential oxidation, which can be exacerbated by light.

Conclusion

This compound is a photochemically labile compound that readily decomposes upon exposure to light. The primary decomposition pathway involves the homolytic cleavage of the C-I bond, leading to the formation of radical species and, ultimately, colored degradation products such as molecular iodine. While specific quantitative data on the photodecomposition of this compound is scarce, the principles of alkyl iodide photochemistry provide a strong basis for understanding its behavior. Researchers, scientists, and drug development professionals must adhere to strict light-exclusion protocols during the storage and handling of this compound to maintain its integrity and ensure the reliability of experimental results. Further research to determine the precise quantum yields and to fully characterize the decomposition products of this compound would be of significant value to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H21I | CID 12659962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Solubility of 2-Iododecane in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Iododecane in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of this compound (C₁₀H₂₁I). Given the scarcity of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile derived from fundamental chemical principles. Furthermore, it provides a detailed experimental protocol for researchers to precisely determine solubility values tailored to their specific laboratory conditions.

Introduction to this compound and Its Solubility

This compound is an organic compound featuring a ten-carbon aliphatic chain with an iodine atom substituted at the second position. Its molecular structure is the primary determinant of its solubility. The long, non-polar hydrocarbon tail constitutes the majority of the molecule, rendering it predominantly lipophilic. The carbon-iodine bond is weakly polar, but its influence is minor compared to the overall non-polar nature of the molecule.

The guiding principle for predicting its solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[1][2] Consequently, this compound is expected to dissolve well in non-polar organic solvents and poorly in highly polar solvents.

Qualitative and Predicted Solubility Profile

The predicted solubility of this compound in various common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Formula | Polarity | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | n-Hexane | C₆H₁₄ | Non-polar | High / Miscible | Van der Waals forces between hexane (B92381) and the alkyl chain of this compound are strong and compatible. |

| Non-Polar Aromatic | Toluene (B28343) | C₇H₈ | Non-polar | High / Miscible | Toluene can effectively solvate the non-polar alkyl chain through London dispersion forces.[4] |

| Halogenated | Dichloromethane | CH₂Cl₂ | Polar aprotic | High / Miscible | As a haloalkane, this compound is expected to be highly miscible with other halogenated solvents. |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly polar | High / Miscible | The large non-polar regions of diethyl ether interact favorably with the decane (B31447) chain. |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Moderate to High | While it possesses a polar group, the overall polarity is moderate, making it a good solvent.[4] |

| Ketones | Acetone | C₃H₆O | Polar aprotic | Moderate | Acetone is more polar than ethyl acetate; solubility is expected but may be less than in non-polar solvents.[4] |

| Alcohols (Protic) | Ethanol (B145695) | C₂H₅OH | Polar protic | Low to Moderate | The hydrogen-bonding network of ethanol is disrupted by the non-polar solute, limiting solubility.[4] |

| Alcohols (Protic) | Methanol (B129727) | CH₃OH | Polar protic | Low | As a highly polar protic solvent, methanol is a poor solvent for the largely non-polar this compound.[4] |

Factors Influencing Solubility

The dissolution of this compound is governed by key intermolecular and thermodynamic factors. A conceptual understanding of these factors provides a predictive framework for its behavior in various solvent systems.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a classic and reliable approach for determining the solubility of a liquid solute in an organic solvent.[5][6]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Detailed Methodology

-

Preparation of Supersaturated Solutions: In a series of glass vials, add a known volume (e.g., 5.0 mL) of the chosen organic solvent. To each vial, add an excess amount of this compound to ensure that a supersaturated solution is formed where a separate phase of undissolved solute is clearly visible.[4]

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures vigorously for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved phases.[4]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 4-6 hours) to permit the complete separation of the two phases.[7]

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. Immediately pass the sample through a syringe filter to remove any microscopic droplets of undissolved solute.

-

Dilution: Accurately dilute the filtered sample with the same pure solvent to a concentration that falls within the linear range of the analytical instrument. A high dilution factor will likely be necessary for solvents in which this compound is highly soluble.

-

Quantification:

-

Calibration: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analysis: Analyze the standard solutions using an appropriate chromatographic method (GC or HPLC) to generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

-

Sample Measurement: Analyze the diluted sample under the same conditions and use the calibration curve to determine its concentration.[4]

-

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure—characterized by a long, non-polar alkyl chain—strongly indicates high solubility in non-polar solvents (e.g., hexane, toluene) and progressively lower solubility in more polar solvents (e.g., acetone, ethanol). For research, development, and process design applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their empirical determination.

References

Navigating the Frontier of Materials Science: A Technical Guide to the Applications of 2-Iododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Iododecane in the field of materials science. While direct, extensive research on this compound is emerging, this document extrapolates from the well-established chemistry of secondary iodoalkanes to detail its promising role in polymer synthesis and surface modification. By presenting theoretical frameworks, detailed experimental protocols, and representative data, this guide serves as a foundational resource for researchers and professionals seeking to innovate with this versatile molecule. Particular emphasis is placed on its function as a chain transfer agent in Iodine Transfer Polymerization (ITP) for creating well-defined polymers and as a reactive intermediate for the functionalization of material surfaces.

Introduction

This compound, a secondary iodoalkane, presents a unique combination of a long alkyl chain and a reactive carbon-iodine bond. This structure makes it a compelling candidate for the development of novel materials with tailored properties. The ten-carbon chain imparts hydrophobicity and flexibility, while the iodine atom serves as a versatile functional handle for a variety of chemical transformations. This guide will delve into the two primary areas where this compound is poised to make a significant impact: controlled polymer synthesis and the strategic modification of material surfaces.

Core Applications in Materials Science

The reactivity of the C-I bond in this compound opens up avenues for its use in creating advanced materials. The two key areas of application are detailed below.

Polymer Synthesis: A Chain Transfer Agent in Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization (ITP) is a powerful method for controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] In this process, this compound can act as a chain transfer agent (CTA), reversibly activating and deactivating the growing polymer chains. This control over the polymerization process is crucial for designing polymers with specific architectures, such as block copolymers and star polymers. The general mechanism of ITP is depicted below.

The use of this compound as a CTA in ITP offers a metal-free alternative to other controlled radical polymerization techniques, which is advantageous for applications where metal contamination is a concern.[1]

Quantitative Data for Polymers Synthesized via ITP using a Secondary Iodoalkane CTA

The following table presents representative data for the polymerization of styrene (B11656) and n-butyl acrylate (B77674) using a secondary iodoalkane as a chain transfer agent, analogous to this compound.

| Monomer | Initiator | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| Styrene | AIBN | 100:1:0.2 | 6 | 65 | 6770 | 7100 | 1.35 |

| Styrene | AIBN | 200:1:0.2 | 12 | 78 | 16240 | 17500 | 1.42 |

| n-Butyl Acrylate | AIBN | 100:1:0.5 | 4 | 85 | 10900 | 11500 | 1.28 |

| n-Butyl Acrylate | AIBN | 200:1:0.5 | 8 | 92 | 23600 | 25100 | 1.33 |

Table 1: Representative data for ITP of styrene and n-butyl acrylate with a secondary iodoalkane chain transfer agent. Data is synthesized based on typical results for ITP.

Surface Modification: Tailoring Material Properties

The reactive nature of the C-I bond in this compound makes it an excellent candidate for surface modification of various materials, including silica (B1680970), cellulose, and nanoparticles. By grafting the decane (B31447) chain onto a surface, properties such as hydrophobicity, lubricity, and biocompatibility can be precisely controlled. This is particularly relevant in the development of functional materials for applications ranging from self-cleaning surfaces to drug delivery systems.[2]

Physicochemical Properties of Surfaces Modified with Long-Chain Secondary Alkyl Halides

This table provides expected physicochemical properties of a silica surface before and after modification with a long-chain secondary alkyl halide like this compound.

| Property | Unmodified Silica | Modified Silica (Expected) |

| Water Contact Angle (°) | < 20 | 100 - 120 |

| Surface Energy (mN/m) | 60 - 70 | 25 - 35 |

| Elemental Composition (XPS, Atomic %) | Si, O | Si, O, C, I (trace) |

| Surface Roughness (AFM, nm) | 1 - 2 | 2 - 4 |

Table 2: Expected physicochemical properties of a silica surface modified with a long-chain secondary alkyl halide. Data is representative and based on literature values for similar systems.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of this compound discussed in this guide.

Protocol for Iodine Transfer Polymerization (ITP) of Styrene using this compound

Materials:

-

Styrene (freshly distilled)

-

This compound (as Chain Transfer Agent, CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (as initiator)

-

Anhydrous toluene (B28343) (as solvent)

-

Methanol (B129727) (for precipitation)

-

Schlenk flask and other standard glassware

-

Nitrogen or Argon source

Procedure:

-

Reaction Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar, AIBN (e.g., 0.02 mmol), and this compound (e.g., 0.1 mmol).

-